

# A Comparative Safety Analysis of Suntinorexton and Solriamfetol

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An objective guide for researchers and drug development professionals on the safety profiles of two novel wakefulness-promoting agents.

This guide provides a detailed comparison of the safety profiles of **suntinorexton**, an investigational selective orexin receptor 2 (OX2R) agonist, and solriamfetol, a dopamine and norepinephrine reuptake inhibitor approved for the treatment of excessive daytime sleepiness (EDS) in adults with narcolepsy or obstructive sleep apnea (OSA). The information presented is based on available clinical trial data and aims to assist researchers, scientists, and drug development professionals in understanding the potential adverse event profiles of these two distinct pharmacological agents.

#### **Executive Summary**

**Suntinorexton** and solriamfetol offer different mechanisms of action to promote wakefulness, which in turn leads to distinct safety and tolerability profiles. Solriamfetol's safety profile is well-characterized through extensive clinical trials and post-marketing surveillance, with the most common adverse events being headache, nausea, decreased appetite, and anxiety. It also carries warnings related to increased blood pressure and heart rate. **Suntinorexton**, currently in late-stage clinical development, has shown a different set of common treatment-emergent adverse events in its trials, primarily insomnia and urinary urgency and frequency. While direct head-to-head comparative trial data is not yet available, this guide consolidates the existing safety data from their respective clinical development programs to facilitate an evidence-based comparison.



# **Quantitative Safety Data**

The following tables summarize the most frequently reported treatment-emergent adverse events (TEAEs) for both **suntinorexton** and solriamfetol from their respective clinical trials.

Table 1: Common Treatment-Emergent Adverse Events with **Suntinorexton** (Oveporexton/TAK-861) in a Phase 2b Trial in Narcolepsy Type 1.

Adverse Event	Incidence Rate (%)
Insomnia	43%[1][2]
Urinary Urgency	30%[1][2]
Urinary Frequency	29%[1][2]

Note: Most TEAEs were reported as mild to moderate in intensity, transient, and occurred within the first 1-2 days of treatment. No cases of hepatotoxicity or visual disturbances were reported in this study.[1][2]

Table 2: Common Treatment-Emergent Adverse Events with Solriamfetol (at approved doses ≤150 mg) in Randomized Controlled Trials for Obstructive Sleep Apnea (OSA) and Narcolepsy.

Adverse Event	Incidence in OSA (%)	Incidence in Narcolepsy (%)
Headache	5.1%	8.5%[3]
Nausea	2.5%	4.2%[3]
Decreased Appetite	4.2%	5.9%[3]
Anxiety	2.1%	-
Insomnia	1.3%	-
Feeling Jittery	3.0%	-
Dry Mouth	-	4.2%[3]
Nasopharyngitis	≥5% (pooled data)[4]	≥5% (pooled data)[4]



Note: The incidence of these TEAEs was generally highest in the first week of treatment and decreased over time.[3] The majority of TEAEs were considered mild or moderate in severity.[4]

# Experimental Protocols Suntinorexton (Oveporexton/TAK-861) Phase 2b Trial (TAK-861-2001)

The safety and efficacy of **suntinorexton** were evaluated in a randomized, double-blind, placebo-controlled Phase 2b trial involving 112 adults with narcolepsy type 1 (NT1).[1][2]

#### Methodology:

- Participants: Adults aged 18 to 70 with a diagnosis of NT1.[1]
- Design: Participants were randomized to one of four dosing arms or a placebo group for an 8-week treatment period.[1][2] The dosing arms included twice-daily regimens of 0.5/0.5 mg, 2/2 mg, 2/5 mg, or a once-daily 7 mg dose.[1]
- Safety Assessments: Safety and tolerability were assessed through the monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study. The incidence, severity, and causality of TEAEs were evaluated.

## Solriamfetol Phase 3 Clinical Trials (e.g., TONES 3)

The safety and efficacy of solriamfetol were established in several 12-week, randomized, double-blind, placebo-controlled Phase 3 trials in patients with excessive daytime sleepiness associated with narcolepsy or obstructive sleep apnea.[4][5]

#### Methodology:

- Participants: Adult patients with a diagnosis of narcolepsy or OSA and experiencing excessive daytime sleepiness.
- Design: A double-blind, randomized, placebo-controlled, parallel-group design was employed.[5] Participants were randomized to receive different doses of solriamfetol (e.g., 37.5 mg, 75 mg, 150 mg, and 300 mg) or placebo once daily for 12 weeks.[5]



Safety Assessments: The safety evaluation included the systematic collection of adverse
events, physical examinations, vital sign measurements (blood pressure and heart rate),
ECGs, and clinical laboratory assessments at baseline and at specified intervals throughout
the trial.[6] Particular attention was given to cardiovascular parameters due to the drug's
mechanism of action.

### **Mechanism of Action and Signaling Pathways**

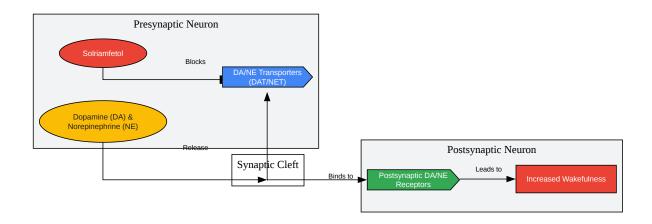
The differing safety profiles of **suntinorexton** and solriamfetol are rooted in their distinct mechanisms of action.

#### Suntinorexton: Orexin Receptor 2 (OX2R) Agonism

**Suntinorexton** is a selective agonist for the orexin receptor 2 (OX2R).[7][8] Narcolepsy Type 1 is caused by a deficiency of orexin-producing neurons.[9] By mimicking the action of the endogenous neuropeptide orexin A at the OX2R, **suntinorexton** aims to restore the wake-promoting signals that are deficient in individuals with narcolepsy.[9]







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